Potency Advantage Against Chloroquine-Resistant *P. falciparum*
Acronycidine exhibits sub-6 µg/mL potency against a chloroquine-resistant *P. falciparum* strain, outperforming the furoquinoline alkaloid skimmianine by over 8-fold in direct IC50 comparison [1]. This demonstrates a quantifiable advantage for research programs targeting drug-resistant malaria.
| Evidence Dimension | Antiplasmodial Activity (IC50) |
|---|---|
| Target Compound Data | 5.72 µg/mL |
| Comparator Or Baseline | Skimmianine: 48.2 µg/mL |
| Quantified Difference | 8.4-fold higher potency |
| Conditions | Chloroquine-resistant *P. falciparum* strain (in vitro isotopic semimicrotest) |
Why This Matters
This potency differential is critical for hit-to-lead prioritization in antimalarial drug discovery, as it demonstrates a clear advantage against a clinically relevant resistant phenotype.
- [1] Acronycidine IC50 data: Basco, L.K., et al. (1994). Antimicrob. Agents Chemother. 38(5):1169-1171. Skimmianine IC50 data: USDA Phytochemical and Ethnobotanical Databases. Reference: Khalid, S.A., et al. (1985). J. Ethnopharmacol. View Source
